molecular formula C8H5BrIN B1291811 6-Bromo-4-iodo-1H-indole CAS No. 885519-17-5

6-Bromo-4-iodo-1H-indole

Cat. No. B1291811
CAS RN: 885519-17-5
M. Wt: 321.94 g/mol
InChI Key: FDFVBCXKWVOTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-iodo-1H-indole is an organic compound with the molecular formula C8H5BrIN . It has a molecular weight of 321.94 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-iodo-1H-indole consists of a benzene ring fused to a pyrrole ring . The InChI code for this compound is 1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H .


Physical And Chemical Properties Analysis

6-Bromo-4-iodo-1H-indole is a solid substance with a molecular weight of 321.94 . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Biotechnological Production

6-Bromo-4-iodo-1H-indole can be produced biotechnologically, which is a significant advancement over traditional methods that obtain indole from coal tar. This compound can be derived from glucose or tryptophan by fermentation, using microbial cell factories to produce halogenated and oxygenated derivatives with potential industrial applications .

Pharmacophore in Anti-Cancer Agents

The indole scaffold of 6-Bromo-4-iodo-1H-indole is recognized for its therapeutic potential, particularly in designing anti-breast cancer agents. Its interaction with cellular pathways and effects on cell transduction and proliferation in cancer biology are notable. This compound provides structural insights that could lead to the development of new chemotherapeutics for drug-resistant breast cancer .

Microbial Signaling

Indole compounds, including 6-Bromo-4-iodo-1H-indole, play a role in bacterial signaling. They are involved in quorum sensing, which is a system of stimulus and response correlated to population density. This application is crucial for understanding microbial behavior and could lead to the development of novel antibiotics .

Synthesis of Dyes and Pigments

6-Bromo-4-iodo-1H-indole serves as a precursor in the synthesis of various dyes and pigments, such as 6,6′-dibromoindigo, also known as Tyrian purple. This application is significant in the textile industry for producing natural colorants .

Antimicrobial and Antiviral Applications

This compound has been used in the manufacturing of drugs that treat bacterial and viral infections. Its halogenated nature may enhance its bioactivity, making it a valuable component in the development of new antimicrobial and antiviral medications .

Biologically Active Compounds

The indole derivatives, including 6-Bromo-4-iodo-1H-indole, exhibit various biologically vital properties. They have been increasingly recognized for their application in treating cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFVBCXKWVOTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646173
Record name 6-Bromo-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-17-5
Record name 6-Bromo-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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